molecular formula C16H6Br2F6O6S2 B14132860 2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene

2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene

Katalognummer: B14132860
Molekulargewicht: 632.1 g/mol
InChI-Schlüssel: BVINSCYOGBNTNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene is a complex organic compound known for its unique structural properties and reactivity. This compound is characterized by the presence of bromine and trifluoromethanesulfonyloxy groups attached to an anthracene core, making it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene typically involves multiple steps, starting from anthracene. The process generally includes bromination and subsequent sulfonylation reactions. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The sulfonylation step involves the reaction of the brominated anthracene with trifluoromethanesulfonic anhydride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of quinones or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracenes, while reduction and oxidation reactions can produce different reduced or oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

    Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.

Wirkmechanismus

The mechanism by which 2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine and trifluoromethanesulfonyloxy groups facilitate these reactions, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dibromo-3,7-diiodonaphthalene
  • 2,6-Dibromo-3,5-difluoropyridine
  • 2,6-Dibromo-3-methyl-4-nitroanisole

Comparison

Compared to these similar compounds, 2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene is unique due to the presence of both bromine and trifluoromethanesulfonyloxy groups. This combination imparts distinct reactivity and properties, making it particularly valuable in specific synthetic and research applications.

Eigenschaften

Molekularformel

C16H6Br2F6O6S2

Molekulargewicht

632.1 g/mol

IUPAC-Name

[3,7-dibromo-6-(trifluoromethylsulfonyloxy)anthracen-2-yl] trifluoromethanesulfonate

InChI

InChI=1S/C16H6Br2F6O6S2/c17-11-3-7-1-9-5-13(29-31(25,26)15(19,20)21)12(18)4-8(9)2-10(7)6-14(11)30-32(27,28)16(22,23)24/h1-6H

InChI-Schlüssel

BVINSCYOGBNTNE-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)Br)OS(=O)(=O)C(F)(F)F)Br)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.